4-butoxy-N,N-dimethylbenzenesulfonamide
Description
4-Butoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a butoxy (-OC₄H₉) group at the para position and a dimethylsulfonamide (-SO₂N(CH₃)₂) group. Its molecular formula is C₁₂H₁₉NO₃S, with a molecular weight of 257.35 g/mol.
Properties
Molecular Formula |
C12H19NO3S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-butoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-10-16-11-6-8-12(9-7-11)17(14,15)13(2)3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
GFAVDNOBWNDXJW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-butoxy-N,N-dimethylbenzenesulfonamide, highlighting substituent effects on molecular weight, physical properties, and spectral characteristics:
Key Findings
- Substituent Effects on Lipophilicity: The butoxy group increases lipophilicity compared to smaller substituents (e.g., fluoro, chloro), likely reducing water solubility but enhancing organic solvent compatibility.
Spectral Trends :
- Biological and Industrial Applications: Sulfonamides with amino groups () are precursors for azo dyes (e.g., Disperse Orange 50, synthesized from 4-amino-N,N-dimethylbenzenesulfonamide) . Chloro and bromo analogs () are intermediates in drug synthesis, such as carbonic anhydrase inhibitors () or anti-AXL antibody-drug conjugates ().
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